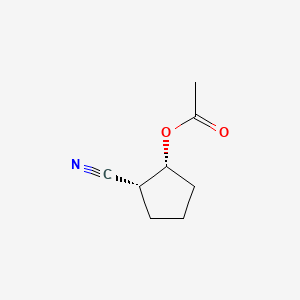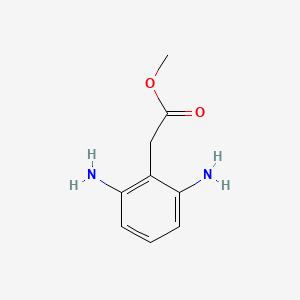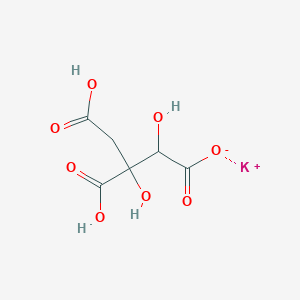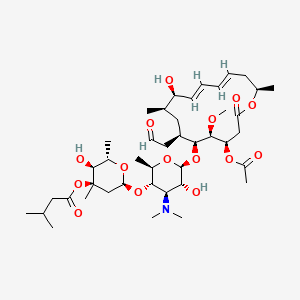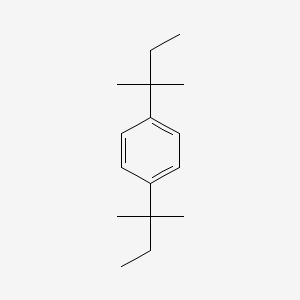![molecular formula C26H32MgO5 B13830171 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium is a complex compound that combines several chemical entities. Each component contributes to the compound’s unique properties and applications. This compound is used in various industrial and scientific applications due to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylphenol: This component can be synthesized by the acid-catalyzed alkylation of phenol with isobutene.
Formaldehyde: This is typically produced industrially by the catalytic oxidation of methanol.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: This compound can be synthesized through the condensation of phenol with acetone in the presence of an acid catalyst.
Oxomagnesium: This is generally prepared by the reaction of magnesium with oxygen or by the thermal decomposition of magnesium hydroxide.
Industrial Production Methods
The industrial production of this compound involves the combination of the above components under controlled conditions. The specific methods and conditions can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Tert-butylphenol can undergo oxidation to form 4-tert-butylcyclohexanol.
Condensation: Controlled condensation of 4-tert-butylphenol with formaldehyde can produce calixarenes.
Substitution: The hydroxyl group in 4-tert-butylphenol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Condensation: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-tert-butylcyclohexanol
Condensation: Calixarenes
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium has several applications in scientific research:
Chemistry: Used in the synthesis of polymers and resins.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of epoxy resins, polycarbonate resins, and as a plasticizer.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, 4-tert-butylphenol can act as an endocrine disruptor by interfering with hormone receptors . The formaldehyde component can cross-link with proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but differs in its applications and effects.
Phenol: A simpler compound with fewer industrial applications.
4-tert-Butylcyclohexanol: A product of the oxidation of 4-tert-butylphenol with different chemical properties.
Uniqueness
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium is unique due to its combination of components, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various industrial and scientific applications.
Properties
Molecular Formula |
C26H32MgO5 |
|---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium |
InChI |
InChI=1S/C15H16O2.C10H14O.CH2O.Mg.O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;1-2;;/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;1H2;; |
InChI Key |
GQIXFGPHKMVLGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O.O=[Mg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


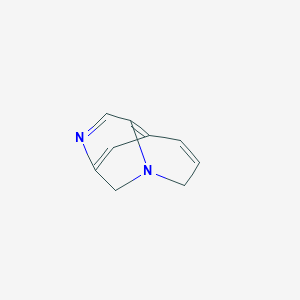
![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
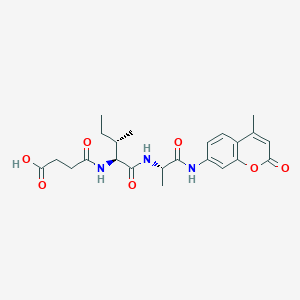
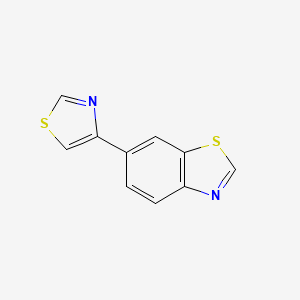

![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
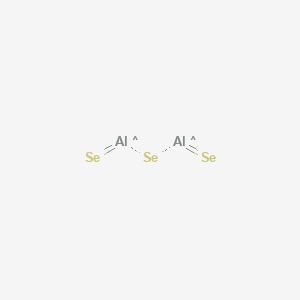
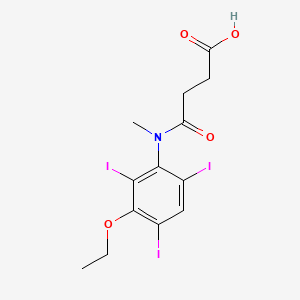
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
